2-(2,6-Dioxo-3-piperidinyl)-5-aminoisoindoline-1-one is a synthetic compound belonging to the class of isoindoline derivatives. [] It has gained significant attention in research due to its potential as a TNF-α inhibitor. [] Tumor necrosis factor alpha (TNF-α) is a pro-inflammatory cytokine implicated in various inflammatory and autoimmune diseases. [] By inhibiting TNF-α, 2-(2,6-dioxo-3-piperidinyl)-5-aminoisoindoline-1-one could potentially be used in treating conditions mediated by this cytokine. []
3-(5-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a compound classified under piperidine-2,6-dione derivatives. This class of compounds is noted for its diverse biological activities and potential therapeutic applications, particularly in the fields of medicinal chemistry and drug development. The compound features a piperidine ring fused with an isoindolinone moiety, which is substituted with an amino group, enhancing its biological activity and interaction with various molecular targets .
The synthesis of 3-(5-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione typically involves several key steps:
The reaction conditions can be optimized for yield and purity, often employing continuous flow reactors in industrial settings to enhance efficiency. The specific choice of reagents and conditions can lead to variations in the product profile, including the potential formation of related compounds .
The molecular formula for 3-(5-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione is C13H13N3O3, with a molecular weight of 259.26 g/mol. Its structure includes:
The compound can undergo various chemical reactions typical for piperidine derivatives:
These reactions are influenced by the specific conditions used (e.g., temperature, solvent) and can lead to a variety of products that may have distinct biological activities or pharmacological profiles .
The primary mechanism of action for 3-(5-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione involves its interaction with specific protein targets within biological systems:
Research indicates that reducing IKZF2 levels can have therapeutic benefits in conditions such as certain hematological malignancies .
The compound exhibits characteristics typical of solid organic compounds:
Key chemical properties include:
Safety data indicates that this compound may cause skin irritation or respiratory issues upon exposure; thus, handling precautions should be observed .
3-(5-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione has several notable applications:
The structural design of 3-(5-amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione derivatives leverages core modifications to the phthalimide ring of lenalidomide while preserving its cereblon-binding pharmacophore. Strategic modifications focus on three key areas: amino group positioning, electrophile incorporation, and PROTAC compatibility. The primary amino group at the C5 position of the isoindolinone ring is indispensable for maintaining cereblon-binding activity, as demonstrated by significant reductions in potency when this group is alkylated or replaced [1] [5]. Electrophilic centers, particularly at the C4 position, enable further derivatization through cross-coupling reactions, expanding the compound's utility as a protein degradation platform [2].
Structural diversification often targets the piperidine-2,6-dione nitrogen or the benzene ring of the isoindolinone moiety. Computational modeling reveals that installing methylene chains at C4 creates optimal steric and electronic environments for Suzuki cross-coupling with arylboronic acids, producing analogs with enhanced antitumor activity against multiple myeloma cell lines (e.g., analog 4c exhibits IC₅₀ = 0.27 ± 0.03 μM against MM.1S cells) [2] [6]. PROTAC-focused designs incorporate azide- or alkyne-functionalized linkers at these positions to facilitate "click chemistry" conjugation to E3 ligase ligands, enabling targeted protein degradation [5].
Table 1: Structural Modifications and Biological Impact of Key Derivatives
Modification Site | Substituent | Biological Activity (IC₅₀) | Application |
---|---|---|---|
C4 (Isoindolinone) | 4-(4-Methylphenyl) | 0.27 ± 0.03 μM (MM.1S) | Antiproliferative agent [2] |
Piperidine N-H | Glycine conjugate | PROTAC warhead | Cereblon modulator [1] |
C5 Amino group | Unmodified | Essential for CRBN binding | Base scaffold [5] |
The synthesis of the isoindolinone-piperidinedione core employs convergent strategies centered on Suzuki-Miyaura cross-coupling and palladium-catalyzed amination. Construction begins with halogenated phthalimides (e.g., 4-bromo substituted intermediates) that undergo Suzuki coupling with arylboronic acids under Pd(PPh₃)₄ catalysis. This method enables efficient installation of biaryl systems at C4 while tolerating diverse functional groups (–OMe, –CF₃, heterocycles) [2] [6]. Optimal conditions (Na₂CO₃, DME/H₂O, 80°C) achieve yields >85% while preserving stereochemical integrity at chiral centers [7].
Alternative routes involve condensation reactions between aminophthalic acids and activated glutamine derivatives. Microwave-assisted cyclization significantly accelerates this step, reducing reaction times from 12 hours to <30 minutes. Subsequent N-alkylation of the piperidinedione nitrogen employs alkyl halides or epoxides under phase-transfer conditions (tetrabutylammonium bromide, K₂CO₃), enabling linker attachment for PROTAC development [1] [10]. For derivatives requiring stereochemical control, chiral auxiliaries (e.g., Oppolzer’s sultam) direct asymmetric induction during the isoindolinone ring formation [4].
Table 2: Core Assembly Methodologies and Performance Metrics
Reaction Type | Catalyst/Reagent | Yield (%) | Key Advantage |
---|---|---|---|
Suzuki-Miyaura coupling | Pd(PPh₃)₄, Na₂CO₃ | 72–92% | Biaryl diversification [2] |
Reductive amination | NaBH₃CN, Ti(iOPr)₄ | 65–78% | Amine linker installation [10] |
Microwave cyclization | None (thermal) | 88% | Reaction time <30 min [1] |
Aminomethyl functionalization of the isoindolinone scaffold relies on transfer hydrogenation and heterogeneous catalysis to achieve chemoselective reduction. Palladium nanoparticles (3–5 nm) immobilized on amino-modified porous aromatic frameworks (PAF-20-NH₂) exhibit superior performance in reducing nitro precursors to amino derivatives, achieving >95% conversion with minimal over-reduction [7]. The amino groups in the framework enhance metal-support interactions, stabilizing Pd(0) species and preventing aggregation during reaction cycles.
Critical to success is protecting group strategy. Acid-labile groups (e.g., tert-butoxycarbonyl, Boc) are incompatible with hydrogenation conditions, necessitating robust alternatives like acetyl or benzylidene acetals. For substrates containing reducible functionalities (alkenes, halogens), catalyst poisoning with quinoline or DMSO suppresses unwanted side reactions while maintaining >90% selectivity for nitro reduction [7]. Pressure-tuning (1–5 atm H₂) further optimizes reaction kinetics—low pressures (1–2 atm) prevent dehalogenation in brominated analogs, preserving sites for downstream derivatization.
Stereoselective cyclization to form the chiral piperidine-2,6-dione ring encounters significant challenges due to epimerization at C3/C4 and conformational flexibility. Radical-mediated cyclizations of hex-5-enyl precursors demonstrate that protecting groups on carbohydrate-derived substrates critically influence diastereoselectivity. Acetal-protected intermediates favor trans-fused products (dr >8:1), whereas benzyl ethers yield near-equimolar mixtures of stereoisomers [4].
The configuration of radical acceptors (E vs. Z) dictates stereochemical outcomes in hept-6-enyl cyclizations. Z-alkenes provide higher diastereoselectivity (dr 6:1) compared to E-isomers (dr 2:1) due to reduced conformational freedom during ring closure [4]. Computational analyses reveal that Thorpe-Ingold effects from geminal disubstitution accelerate cyclization rates by 20-fold while improving endo/exo selectivity. For syntheses requiring enantiopure products, enzymatic resolution using immobilized lipases (e.g., Candida antarctica lipase B) achieves >99% ee via kinetic separation of racemic N-acetyl precursors.
Scalable synthesis of PROTAC-ready intermediates emphasizes solid-phase techniques and continuous-flow hydrogenation to overcome solubility and purification bottlenecks. Fluorous-tagged building blocks enable rapid purification of C4-functionalized analogs by fluorous solid-phase extraction (F-SPE), reducing chromatographic steps [4]. For gram-scale production, continuous hydrogenation reactors with Pd/C cartridges convert nitro intermediates to anilines quantitatively within residence times of <5 minutes, outperforming batch methods in yield (98% vs. 85%) and catalyst turnover [7].
Linker diversification employs parallel synthesis platforms using resin-bound piperidinediones. Rink amide resin functionalized with Fmoc-protected glutamine serves as an anchor for peptide-like linker assembly. After chain elongation, TFA cleavage simultaneously deprotects the linker and releases the 3-(5-amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione scaffold, achieving purities >90% without chromatography [5]. For azide-containing PROTAC precursors, copper tubing reactors facilitate safe, scalable azide-alkyne cycloadditions with residence times under 10 minutes at 100°C.
Table 3: Scalable Techniques for Intermediate Production
Technique | Scale Demonstrated | Purity/Yield | Advantage |
---|---|---|---|
Continuous hydrogenation | 100 g | 98% yield | Reduced catalyst loading [7] |
Solid-phase synthesis | 50 mmol | >90% purity | Chromatography-free [5] |
Fluorous-tagged purification | 10 g | 95% recovery | Rapid F-SPE [4] |
CAS No.: 1164-45-0
CAS No.: 53078-86-7
CAS No.: 13982-63-3
CAS No.: 13966-05-7
CAS No.: 13131-49-2
CAS No.: